molecular formula C14H15F3N4O3S B2394623 2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1448052-12-7

2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2394623
CAS RN: 1448052-12-7
M. Wt: 376.35
InChI Key: KBZDEABNCILZKV-UHFFFAOYSA-N
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Description

2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C14H15F3N4O3S and its molecular weight is 376.35. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research into sulfonamide derivatives, including structures similar to the one , has shown promising antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety with the aim of using them as antimicrobial agents. These compounds showed significant in vitro antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory activity of sulfonamide derivatives, especially against carbonic anhydrases, has been a significant area of research. Büyükkıdan et al. (2017) synthesized metal complexes of a pyrazole-based sulfonamide and investigated their inhibition on human erythrocyte carbonic anhydrase isozymes I and II. These complexes showed effective inhibitory activity, which could be explored for therapeutic applications in diseases where carbonic anhydrase activity is implicated (Büyükkıdan, Büyükkıdan, Bülbül, Kasımoğulları, & Mert, 2017).

Novel Heterocyclic Compounds with Therapeutic Potential

The synthesis of novel heterocyclic compounds containing sulfonamido groups has been explored for potential therapeutic applications. Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This research underscores the versatility of sulfonamide derivatives in synthesizing compounds with potential antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3S/c1-21-8-12(7-19-21)25(23,24)20-11-4-2-10(3-5-11)6-13(22)18-9-14(15,16)17/h2-5,7-8,20H,6,9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZDEABNCILZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide

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